2-ethoxyquinolin-5-amine
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Overview
Description
2-Ethoxyquinolin-5-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features an ethoxy group at the second position and an amino group at the fifth position on the quinoline ring, making it a unique structure with potential biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyquinolin-5-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions, followed by the introduction of the ethoxy group. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxy group onto the quinoline ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and green chemistry principles to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with different functional groups.
Scientific Research Applications
2-Ethoxyquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxyquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Ethoxyquinolin-5-amine: Similar structure but with the ethoxy group at the eighth position.
2-Hydroxyquinolin-5-amine: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Methoxyquinolin-5-amine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxyquinolin-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the second position and the amino group at the fifth position provides distinct properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-ethoxyquinolin-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-11-7-6-8-9(12)4-3-5-10(8)13-11/h3-7H,2,12H2,1H3 |
InChI Key |
XMDSWAUTNAPYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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